4-Amino-1-(3,5-difluorophenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
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Overview
Description
This compound is a complex heterocyclic molecule with a fused pyrazoloquinoline core. Its systematic name is 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-L-threo-pentitol . Let’s break down its features:
Core Structure: The compound consists of a pyrazoloquinoline ring system.
Functional Groups: It contains an amino group (NH₂) and a difluorophenyl group.
Molecular Formula: C₂₃H₁₈F₂N₄O₄S
Molecular Weight: Approximately 454.47 g/mol
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves cyclization of appropriate precursors. For example, starting from 2,4-difluorobenzaldehyde and 2-methylphenylhydrazine, the following steps can be followed:
- Condensation: React 2,4-difluorobenzaldehyde with 2-methylphenylhydrazine to form the hydrazone intermediate.
- Cyclization: Cyclize the hydrazone under suitable conditions to form the pyrazoloquinoline ring system.
- Functionalization: Introduce the amino group at the desired position.
Industrial Production:: Industrial-scale production methods may involve more efficient and scalable processes, but detailed information on these methods is proprietary and not widely available.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially affecting its biological activity.
Substitution: Substituent modifications can occur at various positions.
Reduction: Reduction of functional groups (e.g., nitro reduction) is possible.
Hydrazine derivatives: Used in cyclization steps.
Lewis acids or bases: Facilitate ring closure.
Reduction agents: For functional group reduction.
Major Products:: The major product is the fully cyclized pyrazoloquinoline compound itself.
Scientific Research Applications
This compound finds applications in various fields:
Medicinal Chemistry: Investigated as a potential drug candidate due to its unique structure and potential biological activity.
Biological Studies: Used as a probe to study cellular processes.
Material Science: May serve as a building block for novel materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Properties
Molecular Formula |
C23H18F2N4O |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
4-amino-1-(3,5-difluorophenyl)-7-(2-methylphenyl)-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C23H18F2N4O/c1-12-4-2-3-5-17(12)13-6-19-21(20(30)7-13)22(26)18-11-27-29(23(18)28-19)16-9-14(24)8-15(25)10-16/h2-5,8-11,13H,6-7H2,1H3,(H2,26,28) |
InChI Key |
PBGAXSNOIZDDNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC3=C(C(=O)C2)C(=C4C=NN(C4=N3)C5=CC(=CC(=C5)F)F)N |
Origin of Product |
United States |
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